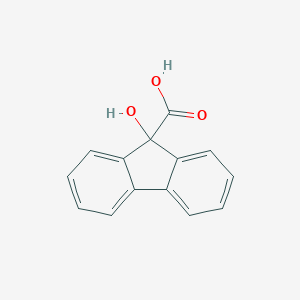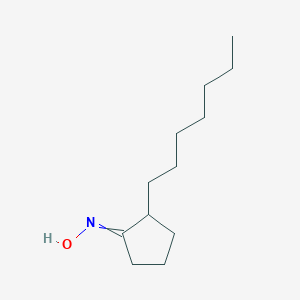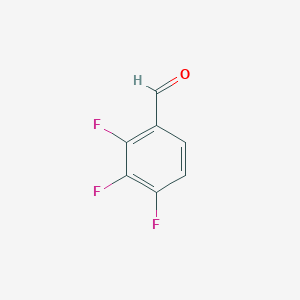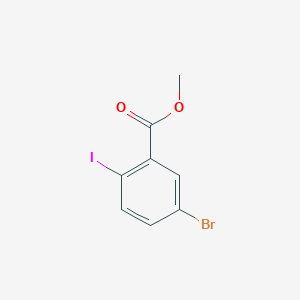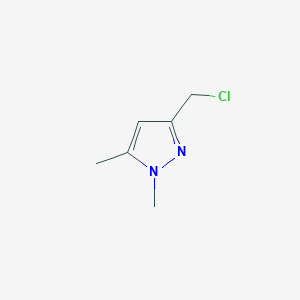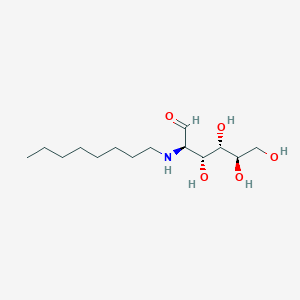
n-Octyl-D-glucosamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Octyl-D-glucosamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a type of amino sugar that is synthesized from glucose and octanol. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Aplicaciones Científicas De Investigación
N-Octyl-D-glucosamine has been extensively studied for its potential applications in various fields. It has been shown to have antimicrobial properties and can be used as a preservative in food and cosmetic products. It has also been studied as a potential drug delivery system due to its ability to cross cell membranes. Additionally, n-Octyl-D-glucosamine has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of n-Octyl-D-glucosamine is not fully understood. However, it is believed to interact with cell membranes and affect their permeability. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and immune response.
Biochemical and Physiological Effects:
Studies have shown that n-Octyl-D-glucosamine has a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to modulate the activity of immune cells, such as macrophages and T cells. Additionally, n-Octyl-D-glucosamine has been shown to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using n-Octyl-D-glucosamine in lab experiments is its relatively low toxicity. It has also been shown to be stable under a wide range of conditions, making it suitable for use in various experimental setups. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on n-Octyl-D-glucosamine. One area of interest is its potential use in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand its mechanism of action and its potential as a drug delivery system. Finally, there is potential for the development of new food and cosmetic products that utilize n-Octyl-D-glucosamine as a preservative.
Métodos De Síntesis
N-Octyl-D-glucosamine can be synthesized using a two-step process. The first step involves the conversion of glucose to glucosamine using an enzyme called glucosamine synthase. The second step involves the reaction of glucosamine with octanol to form n-Octyl-D-glucosamine. This synthesis method is relatively simple and can be easily scaled up for industrial applications.
Propiedades
Número CAS |
188033-95-6 |
|---|---|
Nombre del producto |
n-Octyl-D-glucosamine |
Fórmula molecular |
C14H29NO5 |
Peso molecular |
291.38 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-2-(octylamino)hexanal |
InChI |
InChI=1S/C14H29NO5/c1-2-3-4-5-6-7-8-15-11(9-16)13(19)14(20)12(18)10-17/h9,11-15,17-20H,2-8,10H2,1H3/t11-,12+,13+,14+/m0/s1 |
Clave InChI |
UWPXUJJRQWODJN-REWJHTLYSA-N |
SMILES isomérico |
CCCCCCCCN[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES |
CCCCCCCCNC(C=O)C(C(C(CO)O)O)O |
SMILES canónico |
CCCCCCCCNC(C=O)C(C(C(CO)O)O)O |
Sinónimos |
N-OCTYL-D-GLUCOSAMINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




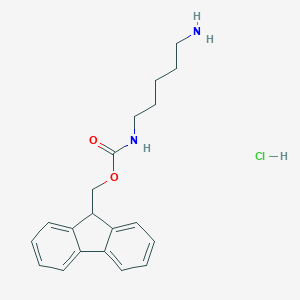

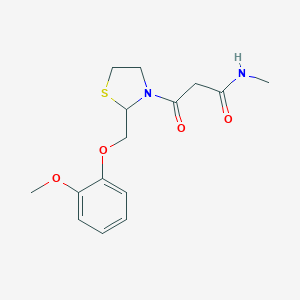
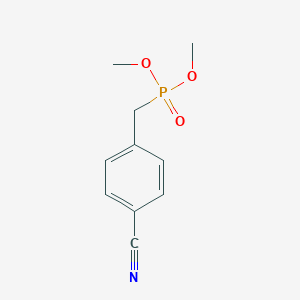
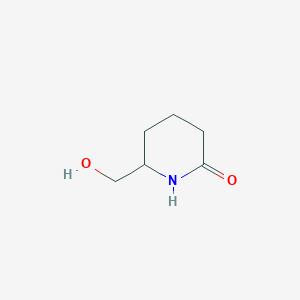
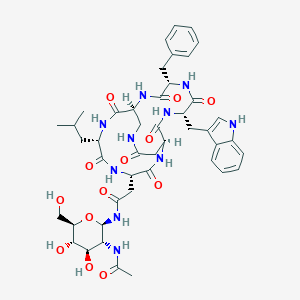
![5,6-Dihydrazino[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B65274.png)
